molecular formula C16H17F3N4O2S2 B2574343 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392296-85-4

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2574343
CAS No.: 392296-85-4
M. Wt: 418.45
InChI Key: COYUCEDMLIWPST-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an amide, a thiadiazole ring, and a trifluoromethyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the amide, thiadiazole, and trifluoromethyl groups. These groups can participate in various types of intermolecular interactions, which could affect the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine group. The thiadiazole ring could potentially participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity, while the amide group could participate in hydrogen bonding .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored microwave-assisted synthesis of molecules incorporating acid moieties from a structural basis similar to the compound . This research demonstrated the potential of these compounds for antimicrobial, anti-lipase, and anti-urease activities, indicating their broad spectrum of applicability in addressing various biological challenges Başoğlu et al., 2013.

Anti-inflammatory and Analgesic Activities

Another study investigated the synthesis of pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. This research underscores the therapeutic potential of these chemical frameworks in managing pain and inflammation, highlighting the compound's relevance in developing new treatments Sondhi et al., 2005.

Anticancer and Anti-HCV Agents

Küçükgüzel et al. (2013) synthesized a series of derivatives with the aim of evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This comprehensive study highlights the versatility of compounds within this chemical class for various therapeutic applications, including cancer and viral infections Küçükgüzel et al., 2013.

Glutaminase Inhibitors

Research on BPTES analogs, including compounds with a thiadiazole structure, has pointed towards their role as glutaminase inhibitors. This suggests their utility in cancer research, particularly in targeting tumor metabolism Shukla et al., 2012.

Antiepileptic Activity

A study by Malygin (2020) on the antiepileptic activity of a new amide derivative of valproic acid and 1,3,4-thiadiazole demonstrated the potential of such compounds in treating epilepsy. This adds another dimension to the scientific applications of thiadiazole derivatives Malygin, 2020.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications, for example in pharmaceutical or agrochemical contexts .

Mechanism of Action

Target of Action

The primary target of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide is DNA, specifically within the minor groove . This interaction with DNA is a common mechanism for many pharmaceuticals and bioactive compounds, as it allows the compound to influence the transcription and replication processes.

Mode of Action

N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide interacts with its target by binding to the DNA duplex . This binding affinity is particularly strong, resulting in the formation of a stable complex . The compound’s interaction with DNA results in changes to the DNA’s structure and function, which can influence the activity of various genes and proteins.

Pharmacokinetics

Its strong binding affinity for dna suggests that it may have good bioavailability and be able to effectively reach its target within the body .

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S2/c1-2-3-8-12(24)21-14-22-23-15(27-14)26-9-13(25)20-11-7-5-4-6-10(11)16(17,18)19/h4-7H,2-3,8-9H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYUCEDMLIWPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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